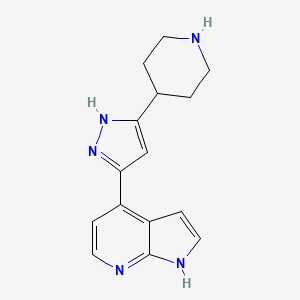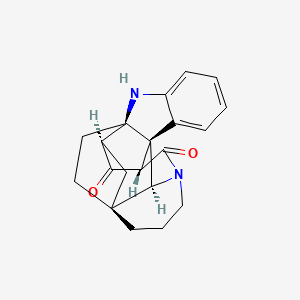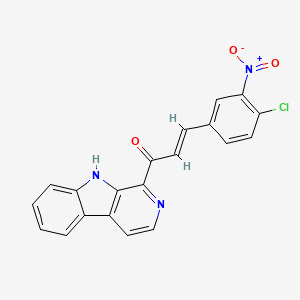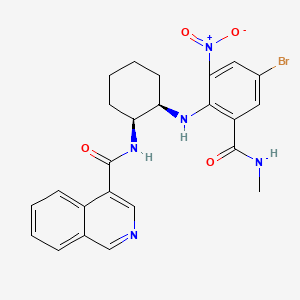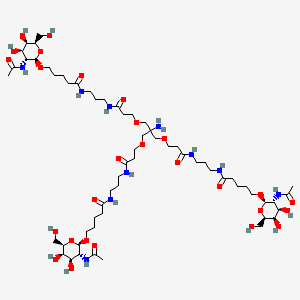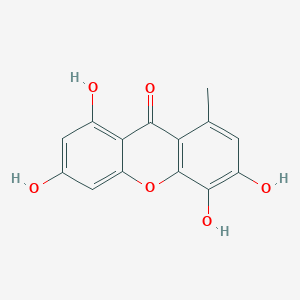
1,3,5,6-Tetrahydroxy-8-methylxanthone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,6-Tetrahydroxy-8-methylxanthone is a dimeric 1,4-benzoquinone derivative isolated from the marine-derived fungus Penicillium genus . This compound belongs to the xanthone family, which is known for its diverse range of biological activities, including antioxidant, antibacterial, and cytotoxic properties .
Preparation Methods
1,3,5,6-Tetrahydroxy-8-methylxanthone can be synthesized through various methods. One common approach involves the isolation of the compound from marine-derived fungi, specifically the Penicillium genus . The synthetic route typically involves the use of specific reaction conditions and reagents to achieve the desired product. For instance, refluxing with aluminum chloride in benzene or heating with hydroiodic acid and acetic anhydride at elevated temperatures can yield the compound .
Chemical Reactions Analysis
1,3,5,6-Tetrahydroxy-8-methylxanthone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include aluminum chloride, hydroiodic acid, and acetic anhydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, refluxing with aluminum chloride can lead to the formation of various hydroxylated xanthone derivatives .
Scientific Research Applications
1,3,5,6-Tetrahydroxy-8-methylxanthone has numerous scientific research applications. In chemistry, it is used as a model compound for studying the reactivity and properties of xanthones . In biology, it has been investigated for its cytotoxic activities against various cancer cell lines . In medicine, it shows potential as an antifungal and antibacterial agent . Additionally, it has applications in the industry as a natural product for developing new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1,3,5,6-Tetrahydroxy-8-methylxanthone involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting the growth of fungi and bacteria through the disruption of cellular processes . The compound’s cytotoxic activity is attributed to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
1,3,5,6-Tetrahydroxy-8-methylxanthone is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other xanthone derivatives such as 1,3,5,8-tetrahydroxyxanthone and 2,3,6,8-tetrahydroxy-1-methylxanthone . These compounds share similar chemical structures but differ in their substitution patterns and biological activities .
Properties
Molecular Formula |
C14H10O6 |
|---|---|
Molecular Weight |
274.22 g/mol |
IUPAC Name |
3,4,6,8-tetrahydroxy-1-methylxanthen-9-one |
InChI |
InChI=1S/C14H10O6/c1-5-2-8(17)12(18)14-10(5)13(19)11-7(16)3-6(15)4-9(11)20-14/h2-4,15-18H,1H3 |
InChI Key |
REMPMEBGVJJOHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12378842.png)
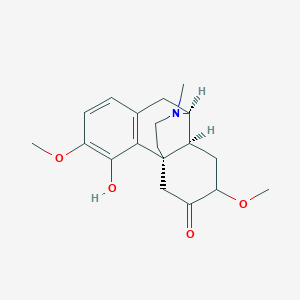
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[3-[[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate](/img/structure/B12378851.png)
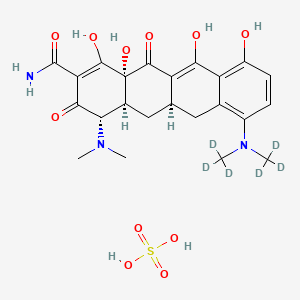
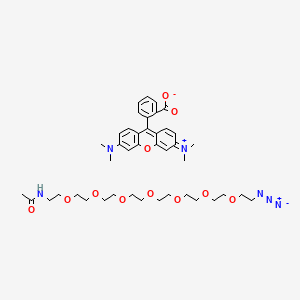
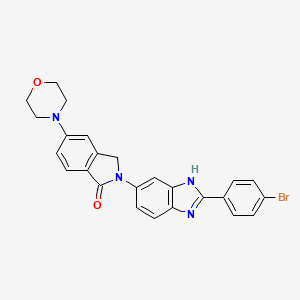
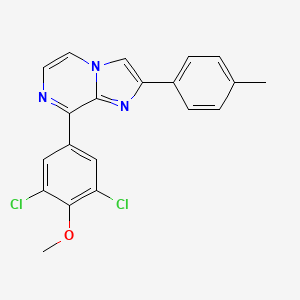
![disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12378870.png)
